molecular formula C10H18Cl2N4 B1402690 N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride CAS No. 1361113-37-2

N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1402690
CAS No.: 1361113-37-2
M. Wt: 265.18 g/mol
InChI Key: XKYNKWBBTNDHQN-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones.

    Introduction of the pyrrolidine moiety: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the pyrimidine core.

    Formation of the dihydrochloride salt: The final compound is often converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions could potentially reduce any double bonds or functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups to the pyrimidine or pyrrolidine rings.

Scientific Research Applications

N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride would depend on its specific biological target. Generally, compounds of this nature may act by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with DNA or RNA synthesis: Affecting cellular processes.

    Inhibiting specific signaling pathways: Leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Such as 5-fluorouracil, which is used in cancer treatment.

    Pyrrolidine derivatives: Like nicotine, which acts on nicotinic acetylcholine receptors.

Uniqueness

N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride may be unique in its specific combination of functional groups, which could confer distinct biological activity or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N,N-dimethyl-4-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-14(2)10-12-6-4-9(13-10)8-3-5-11-7-8;;/h4,6,8,11H,3,5,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYNKWBBTNDHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
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N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
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N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 4
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N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 5
N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 6
N,N-dimethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

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